molecular formula C11H12ClN B2412883 1-Methylnaphthalen-2-amine hydrochloride CAS No. 2490406-12-5

1-Methylnaphthalen-2-amine hydrochloride

Cat. No.: B2412883
CAS No.: 2490406-12-5
M. Wt: 193.67
InChI Key: OWWHAWFUFLZZHN-UHFFFAOYSA-N
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Description

1-Methylnaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H11N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group at the second position and a methyl group at the first position on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-methylnaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;/h2-7H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWHAWFUFLZZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylnaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 2-naphthylamine with methyl iodide, followed by the formation of the hydrochloride salt. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the alkylation process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-methyl-2-nitronaphthalene, followed by the conversion of the resulting amine to its hydrochloride salt. This process typically employs a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

1-Methylnaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylnaphthalen-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylnaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets are still under investigation, but studies suggest that it may affect signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylnaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry .

Biological Activity

1-Methylnaphthalen-2-amine hydrochloride, a derivative of naphthalene, has garnered attention due to its potential biological activities. This compound is primarily studied within the context of its pharmacological effects, toxicity, and environmental impact. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

This compound (C11H11N·HCl) features a naphthalene ring system with an amino group at the second position and a methyl group at the first position. Its molecular structure contributes to its interactions with biological systems.

Antimicrobial Properties

Research indicates that 1-methylnaphthalen-2-amine and its derivatives exhibit antimicrobial properties. A study on related compounds showed significant activity against dermatophytes such as Trichophyton rubrum, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 7.8 µg/mL . This suggests that similar activities may be present in this compound.

Cytotoxic Effects

The cytotoxicity of naphthalene derivatives has been documented, with studies indicating that they can induce cell death in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

Genotoxicity

Genotoxic effects have been observed in compounds related to naphthalene. Testing has shown that exposure can lead to DNA damage, which raises concerns regarding their safety in human exposure scenarios . Specifically, studies have indicated that 1-methylnaphthalene exhibits genotoxic properties, which may extend to its hydrochloride form.

Environmental Impact

The environmental degradation of this compound has been studied, particularly concerning its persistence in soil and water systems. Research indicates that this compound shows resistance to degradation under biotic conditions, which raises concerns about its long-term environmental effects . The compound's behavior in the environment could influence microbial communities and overall ecosystem health.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. Results demonstrated a notable reduction in bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent.

Case Study 2: Toxicological Assessment

A comprehensive toxicological profile was established for this compound, examining its effects on mammalian cells. The study found that exposure led to significant cytotoxicity at higher concentrations, necessitating further investigation into safe dosage levels for potential therapeutic applications .

Data Summary

Biological Activity Observed Effects Reference
AntimicrobialMICs of 0.5–7.8 µg/mL against T. rubrum
CytotoxicityInduction of apoptosis via ROS generation
GenotoxicityDNA damage observed
Environmental PersistenceResistance to degradation in soil

Q & A

Q. What are the common synthetic routes for 1-Methylnaphthalen-2-amine hydrochloride, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, naphthalene derivatives can undergo alkylation using methyl iodide under controlled conditions, followed by HCl treatment to form the hydrochloride salt . Key factors affecting yield include:

  • Reagent stoichiometry : Excess methylating agents may improve substitution efficiency but require purification to remove byproducts.
  • Temperature control : Maintaining 80–100°C during alkylation prevents side reactions (e.g., over-alkylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while aqueous HCl is critical for salt formation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methyl group integration at δ 2.3–2.5 ppm) and aromatic proton environments .
  • IR spectroscopy : Identifies N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 178) and fragmentation patterns .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm, achieving >98% purity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different biological models?

Methodological Answer: Discrepancies in toxicity profiles (e.g., hepatotoxicity in rodents vs. low cytotoxicity in in vitro assays) require systematic validation:

  • Dose-response studies : Establish LD50 values across species (e.g., rodents, zebrafish) using OECD Guideline 423 .
  • Metabolic profiling : Compare hepatic CYP450-mediated metabolite formation (e.g., hydroxylated derivatives) using LC-MS/MS .
  • In vitro-in vivo correlation (IVIVC) : Use primary hepatocytes or 3D organoids to model interspecies metabolic differences .
  • Confounding factors : Control for impurities (e.g., residual solvents) via GC-MS analysis, as contaminants may skew toxicity results .

Q. What strategies are recommended for optimizing the selectivity of this compound in multi-step synthesis pathways?

Methodological Answer: To minimize byproducts (e.g., di-methylated analogs) and enhance regioselectivity:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation, followed by acidic deprotection .
  • Catalytic systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity and efficiency .
  • Kinetic control : Optimize reaction time (e.g., 4–6 hours) and temperature (60–80°C) to favor mono-methylation .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to guide solvent/reagent selection .

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